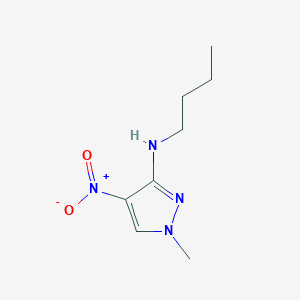

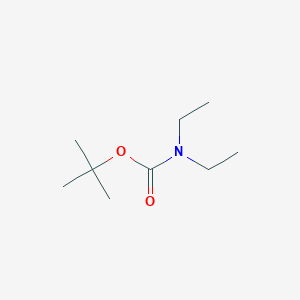

![molecular formula C20H19N3O2S2 B2539336 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 897461-62-0](/img/structure/B2539336.png)

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

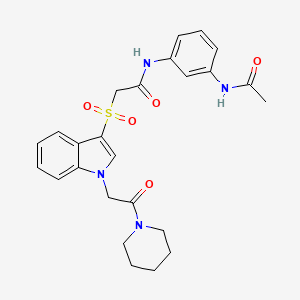

The compound “2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide” is a derivative of imidazo[2,1-b]thiazole . It is part of a series of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues .

Synthesis Analysis

The synthesis of this compound involves a combination of piperazine and various 1,2,3 triazoles . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular formula of this compound is C15H14N2O3S . Further structural analysis would require more specific information or advanced analytical techniques.Chemical Reactions Analysis

The compound is part of a series that was evaluated for in vitro antitubercular activity . Specific chemical reactions involving this compound are not mentioned in the available sources.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as boiling point, melting point, and density, are not specified in the available sources .Applications De Recherche Scientifique

Antimycobacterial Activity

The compound has demonstrated promising antimycobacterial properties. Researchers have synthesized novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives. These analogues were evaluated for in vitro antitubercular activity. Notably, the benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 exhibited an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra. Importantly, it showed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line. Another compound, IT06, with a 2,4-dichloro phenyl moiety, also displayed significant activity against Mtb .

Anticancer Potential

While not directly related to antimycobacterial activity, it’s worth exploring the compound’s potential in cancer research. Imidazo derivatives have been investigated for their anticancer effects. Further studies could explore the compound’s impact on cancer cell lines and potential mechanisms of action .

Antibacterial Properties

Given its structural features, the compound may exhibit antibacterial properties beyond mycobacteria. Researchers could evaluate its efficacy against other bacterial strains and explore its mode of action .

Molecular Docking Studies

Understanding the binding pattern and stability of the compound with specific protein targets is crucial. Molecular docking and dynamics studies can shed light on its interactions with relevant proteins, such as Pantothenate synthetase of Mtb .

Mécanisme D'action

Target of Action

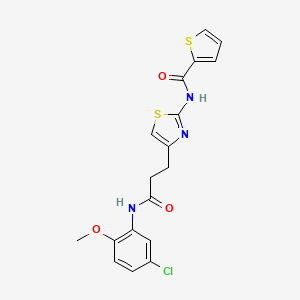

It has been suggested that the compound has potential anticancer properties

Mode of Action

It has been shown to have a moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia

Result of Action

The compound has shown a moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that the compound may have a cytotoxic effect, leading to the death of cancer cells.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S2/c1-2-25-16-7-5-14(6-8-16)18-12-23-15(13-27-20(23)22-18)10-19(24)21-11-17-4-3-9-26-17/h3-9,12-13H,2,10-11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIXPOYEEJSNHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone](/img/structure/B2539256.png)

![2-Cyclopentylsulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2539258.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2539259.png)

![2-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2539265.png)